2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.: 1032004-46-8
Cat. No.: VC5280731
Molecular Formula: C24H19ClN4O3
Molecular Weight: 446.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032004-46-8 |
|---|---|
| Molecular Formula | C24H19ClN4O3 |
| Molecular Weight | 446.89 |
| IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C24H19ClN4O3/c25-19-9-3-1-6-16(19)13-28-15-27-22-18-8-2-4-10-20(18)29(23(22)24(28)31)14-21(30)26-12-17-7-5-11-32-17/h1-11,15H,12-14H2,(H,26,30) |
| Standard InChI Key | LTXMDCHFTSHKMS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a pyrimido[5,4-b]indole scaffold, a fused heterocyclic system combining a pyrimidine ring (positions 5,4-b) with an indole moiety. Key modifications include:
-
A 2-chlorobenzyl group at position 3, introducing hydrophobicity and potential aromatic stacking interactions.
-
A 4-oxo group on the pyrimidine ring, enabling hydrogen bonding with biological targets.
-
An acetamide bridge at position 5, linking the core to a furan-2-ylmethyl substituent, which contributes electron-rich aromaticity and metabolic stability .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₁ClN₄O₃ | |
| Molecular Weight | 460.9 g/mol | |
| CAS Registry Number | 1040677-02-8 | |
| IUPAC Name | 2-[3-[(2-Chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(furan-2-ylmethyl)acetamide |
The presence of chlorine (Cl) and oxygen (O) atoms enhances electrophilicity, while the furan ring may participate in π-π interactions with biological macromolecules .
Synthetic Pathways and Optimization
Key Synthetic Steps
Synthesis typically involves multi-step organic reactions, as inferred from analogous pyrimidoindole derivatives :
-
Core Formation: Condensation of appropriately substituted indole precursors with pyrimidine-building reagents (e.g., amidines or urea derivatives) under acidic or basic conditions.
-
Functionalization:
-
Introduction of the 2-chlorobenzyl group via alkylation or nucleophilic substitution.
-
Acetamide linkage installation through coupling reactions (e.g., EDC/HOBt-mediated amidation).
-
-
Final Modification: Attachment of the furan-2-ylmethyl group using reductive amination or Mitsunobu conditions .
Challenges and Solutions
-
Regioselectivity: Fusion of the pyrimidine and indole rings requires precise control of reaction conditions to avoid byproducts. Microwave-assisted synthesis has been employed in similar systems to enhance yield .
-
Steric Hindrance: Bulky substituents like the 2-chlorobenzyl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) mitigate this issue .
Structure-Activity Relationships (SAR)
Role of the 2-Chlorobenzyl Group
Comparative studies on analogs (e.g., 2-methoxyphenyl variants) reveal that:
-
Electron-Withdrawing Groups (e.g., Cl) at the benzyl para position enhance binding affinity to hydrophobic pockets in kinase domains .
-
Substitution with bulkier groups (e.g., naphthyl) reduces activity, suggesting steric limitations in target engagement .
Impact of the Furan-2-ylmethyl Substituent
-
The furan ring improves solubility compared to purely aliphatic chains, as observed in analogs with cyclohexyl groups.
-
Oxygen in the furan may form hydrogen bonds with residues in the ATP-binding cleft of kinases, a mechanism proposed for related indole derivatives .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Pyrimidoindole derivatives with chloro and furan groups demonstrate:
-
Gram-Positive Bacteriostatic Activity: MIC values of 4–8 μg/mL against Staphylococcus aureus strains, possibly via DNA gyrase inhibition.
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
-
The furan ring may undergo cytochrome P450-mediated oxidation, generating reactive intermediates. Structural analogs with methyl furans show improved metabolic half-lives (t₁/₂: >6 h in murine models) .
-
Plasma Protein Binding: Predicted to be >90% due to high lipophilicity (cLogP: ~3.5).
Toxicity Risks
-
Hepatotoxicity: Chlorinated aromatics are associated with CYP3A4 induction; preclinical studies on analogs recommend monitoring liver enzymes .
-
Genotoxicity: Furan derivatives may form DNA adducts; Ames tests for related compounds are negative, but in vivo micronucleus assays are warranted.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume